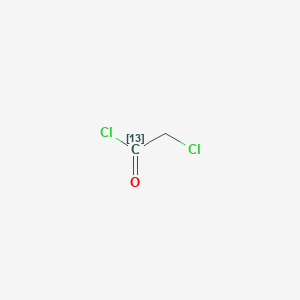

Chloroacetyl chloride-1-13C

Description

Contextualization of Chloroacetyl Chloride as a Fundamental Building Block in Organic Synthesis

Chloroacetyl chloride is a bifunctional compound, meaning it has two reactive sites. chemicalbook.com This property makes it a versatile and fundamental building block in organic synthesis. chemicalbook.comchemicalbook.comyufenggp.comsrdrugs.in The acyl chloride group readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively. chemicalbook.com Simultaneously, the chlorine atom on the adjacent carbon can participate in other chemical transformations. chemicalbook.com This dual reactivity allows for the construction of complex molecules and has led to its use in the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comsrdrugs.in For instance, it is a key intermediate in the synthesis of some herbicides and the hormone epinephrine (B1671497) (adrenaline). chemicalbook.comyufenggp.com

Rationale for Isotopic Labeling: Significance of Carbon-13 in Chemical Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. musechem.com Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, making up about 1.1% of natural carbon. wikipedia.org Its key advantage in research is that it can be distinguished from the much more abundant carbon-12 isotope using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. wikipedia.orgsymeres.comwikipedia.org

By strategically placing a ¹³C label within a molecule, scientists can track the fate of that specific carbon atom through a chemical reaction or a biological pathway. musechem.com This provides invaluable insights into reaction mechanisms, metabolic processes, and the structure of molecules. musechem.comsymeres.com Since ¹³C is non-radioactive, it is safe to use in a wide range of experiments, including those involving biological systems. wikipedia.org

Specific Utility of Chloroacetyl Chloride-1-13C in Investigating Carbonyl Reactivity and Transformation Pathways

The placement of the ¹³C label at the carbonyl carbon in chloroacetyl chloride-1-¹³C makes it exceptionally useful for studying the reactivity of this important functional group. The carbonyl carbon is a primary site for nucleophilic attack. By using the ¹³C-labeled version, researchers can precisely follow how this carbon atom is incorporated into new molecules.

For example, in reactions with amines to form amides, ¹³C NMR spectroscopy can be used to monitor the reaction progress and confirm the structure of the product. erciyes.edu.tr Studies have shown the characteristic chemical shift of the newly formed ¹³C-labeled carbonyl group in the product, providing clear evidence of the transformation. erciyes.edu.tr This technique is crucial for elucidating reaction mechanisms and understanding how different factors influence the outcome of a reaction. symeres.com

Overview of Advanced Research Paradigms Utilizing this compound

The unique properties of Chloroacetyl chloride-1-¹³C have led to its application in several advanced research areas:

Mechanistic Studies: Researchers use it to unravel the step-by-step pathways of complex organic reactions. For instance, it has been employed in the synthesis of heterocyclic compounds like 2-azetidinones, where the ¹³C label helps to confirm the structure of the resulting ring system. grafiati.com

Drug Development: In pharmaceutical research, ¹³C-labeled compounds are used to study how drugs are metabolized by the body. Chloroacetyl chloride-1-¹³C can be used to synthesize ¹³C-labeled drug candidates or their intermediates. This allows for detailed pharmacokinetic studies, tracing the absorption, distribution, metabolism, and excretion of the drug. musechem.comsymeres.com

Polymer Chemistry: The compound has been used to modify the properties of polymers. For example, it has been reacted with poly(hydroxyurethane)s to introduce chloroacetyl groups, which can then be further functionalized. ¹H NMR and other spectroscopic techniques, enhanced by the isotopic label, can confirm the extent of this modification. rsc.org

Interactive Data Tables

Below are tables summarizing key information about this compound and its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 159301-42-5 | nih.govsigmaaldrich.com |

| Molecular Formula | ClCH₂¹³COCl | sigmaaldrich.com |

| Molecular Weight | 113.94 g/mol | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Boiling Point | 105-106 °C | sigmaaldrich.com |

| Melting Point | -22 °C | sigmaaldrich.com |

Table 2: Spectroscopic Data for a Product of Reaction with an Aminopyrimidine Derivative

| Spectral Data Type | Observed Value (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹³C NMR | 190.65 | Carbonyl (C=O) | erciyes.edu.tr |

Structure

3D Structure

Properties

IUPAC Name |

2-chloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479981 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159301-42-5 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159301-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloroacetyl Chloride 1 13c

Precursor Synthesis and Isotope Enrichment Techniques for Labeled Chloroacetic Acid

The synthesis of high-purity Chloroacetic acid-1-13C is a critical prerequisite for the successful production of Chloroacetyl chloride-1-13C. The isotopic enrichment of this precursor directly determines the isotopic purity of the final product. The synthesis of labeled carboxylic acids often begins with simple, commercially available, and highly enriched ¹³C sources. acs.org

Common pathways to synthesize Chloroacetic acid-1-13C include:

From Sodium Acetate-1-¹³C: A cost-effective and common starting point is sodium acetate-1-¹³C. This precursor can undergo chlorination to produce the desired labeled chloroacetic acid. diva-portal.org This multi-step process requires careful control to maintain the isotopic label and achieve high chemical purity.

From ¹³CO₂: Modern catalytic methods allow for the incorporation of ¹³C-labeled carbon dioxide (¹³CO₂) into organic molecules. acs.org A catalytic platform involving decarboxylation of a non-labeled acid followed by carboxylation with ¹³CO₂ can produce a wide range of labeled carboxylic acids, including the chloroacetic acid precursor. acs.org

Isotope enrichment is a foundational aspect of these syntheses. The goal is to produce a pool of precursor molecules where the ¹³C isotope is present at the target position in very high abundance (often >98%). This is typically achieved by starting with a highly enriched source of ¹³C, such as ¹³CO₂ or potassium carbonate-¹³C, and employing synthetic routes that minimize isotopic dilution from other carbon sources like atmospheric CO₂ or solvents. chemrxiv.org

Optimization of Reaction Pathways for this compound Formation

Once the labeled precursor, Chloroacetic acid-1-13C, is obtained, it must be converted into the corresponding acyl chloride. The optimization of this step is crucial for maximizing yield and preventing side reactions that could compromise the purity of the final product. The most common method for this conversion is treatment with a chlorinating agent. chemguide.co.uklibretexts.org

Thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficiency and the gaseous nature of its by-products (SO₂ and HCl), which simplifies purification. pressbooks.pub The reaction involves a nucleophilic acyl substitution pathway where the carboxylic acid's hydroxyl group is converted into a superior leaving group, which is then displaced by a chloride ion. libretexts.orgpressbooks.pub

Another documented industrial process involves the reaction of acetyl chloride with monochloroacetic acid. google.com For the labeled variant, this would involve reacting Acetyl chloride-1-¹³C with an excess of standard monochloroacetic acid.

The table below outlines and compares key parameters for two optimized reaction pathways.

| Parameter | Thionyl Chloride Method | Countercurrent Chlorination Method |

| Precursor A | Chloroacetic acid-1-13C | Acetyl chloride-1-13C |

| Precursor B | Thionyl chloride (SOCl₂) | Monochloroacetic acid (MCAA) |

| Molar Ratio | 1.2 : 1 (SOCl₂ : Acid) | 1 : 10-15 (AcCl : MCAA) |

| Temperature | 0°C to 60°C | 120°C to 130°C |

| Key Conditions | Anhydrous solvent (e.g., dichloromethane) | Countercurrent flow with HCl gas stream |

| Reported Yield | 85–92% | 70–100% |

| Reference |

This table is generated based on data from cited research findings.

Optimization involves fine-tuning these parameters, including reaction time, temperature control, and the stoichiometry of the reagents, to ensure complete conversion while minimizing the formation of impurities.

Purification and Rigorous Isotopic Purity Assessment for Research Applications

The final stage in the synthesis of this compound involves rigorous purification and comprehensive analysis to confirm both chemical and isotopic purity. For research applications, an isotopic purity of 99 atom % ¹³C is often required. sigmaaldrich.comsigmaaldrich.com

Purification: Fractional distillation under reduced pressure (vacuum distillation) is the standard method for purifying the final product. This technique effectively separates the liquid this compound (boiling point 105-106 °C) from any remaining non-volatile starting materials and excess reagents. sigmaaldrich.com

Isotopic Purity Assessment: A combination of spectroscopic and spectrometric techniques is employed to verify the identity, chemical purity, and isotopic enrichment of the compound.

| Analytical Technique | Purpose | Key Findings |

| ¹³C Nuclear Magnetic Resonance (NMR) | Confirms site of ¹³C label and isotopic purity. | A strong, distinct signal for the carbonyl carbon (δ ≈ 170-175 ppm) confirms incorporation. The absence of significant coupling to adjacent carbons (unless dually labeled) and comparison with ¹²C standards allows for quantification of isotopic enrichment. libretexts.org |

| Mass Spectrometry (MS) | Verifies the molecular weight and confirms isotopic incorporation. | The molecular ion peak appears at M+1 compared to the unlabeled compound, confirming the presence of a single ¹³C atom. sigmaaldrich.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement. | The observed mass can be matched to the theoretical mass of C₂H₂Cl₂O containing one ¹³C atom, confirming the elemental composition with high confidence. |

| Infrared (IR) Spectroscopy | Identifies functional groups and shows isotopic shift. | The C=O stretching frequency is red-shifted (moved to a lower frequency) compared to the unlabeled compound due to the heavier ¹³C isotope, providing further evidence of successful labeling. nih.gov |

This table summarizes the primary analytical methods used for purity assessment based on cited sources.

Together, these purification and analytical methodologies ensure that the synthesized this compound meets the stringent quality standards necessary for its use in demanding research contexts, such as in mechanistic organic chemistry or metabolic pathway tracing.

Advanced Spectroscopic and Analytical Methodologies Leveraging Carbon 13 Labeling

High-Resolution Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution ¹³C NMR spectroscopy is a primary analytical technique for characterizing ¹³C-labeled compounds. The presence of the ¹³C isotope at a specific position, such as the carbonyl carbon in chloroacetyl chloride-1-¹³C, results in a distinct signal that can be easily monitored. This allows for precise tracking of the labeled carbon throughout a chemical reaction or metabolic pathway.

The ¹³C label in chloroacetyl chloride-1-¹³C serves as a tracer to follow the transformation of the carbonyl group in various reactions. For instance, in nucleophilic acyl substitution reactions, the labeled carbonyl carbon can be tracked from the reactant to the product, confirming the reaction mechanism. This is particularly useful in complex reactions where multiple pathways may exist.

An example is the reaction of aminopyrimidine derivatives with chloroacetyl chloride-1-¹³C. The ¹³C NMR spectrum of the product clearly shows a signal for the newly formed amide carbonyl, confirming the nucleophilic attack of the amine on the labeled carbonyl carbon. This technique allows for the unambiguous assignment of the carbonyl carbon in the final product.

Table 1: ¹³C NMR Data for Amide Formation with Aminopyrimidines

| Product | Yield (%) | ¹³C NMR (C=O) Shift (ppm) | ¹³C NMR (CH₂) Shift (ppm) |

| 2a | 85 | 190.65 | 41.02 |

| 2b | 78 | 189.60 | 55.53 |

Data sourced from reference

¹³C NMR spectroscopy is a powerful tool for the structural elucidation of molecules synthesized using chloroacetyl chloride-1-¹³C. The chemical shift of the ¹³C-labeled carbonyl carbon provides information about its chemical environment. For example, the typical chemical shift for the carbonyl carbon in chloroacetyl chloride-1-¹³C is around 170 ppm.

In more complex molecules, the ¹³C-labeled group can be used to resolve overlapping signals and provide unambiguous structural assignments. hilarispublisher.com Furthermore, ¹³C NMR can be used to study dynamic processes such as conformational changes or intermolecular interactions by observing changes in the chemical shifts or line shapes of the labeled carbon.

For example, in the synthesis of heterocyclic compounds, real-time ¹³C NMR can be used to follow the consumption of the starting material and the formation of both intermediates and the final product, allowing for a detailed kinetic analysis of the reaction.

Mass Spectrometry (MS) for Isotope Ratio Analysis and Reaction Pathway Identification

Mass spectrometry is another essential tool for analyzing ¹³C-labeled compounds. The one-mass-unit difference between ¹²C and ¹³C allows for the clear differentiation of labeled and unlabeled molecules. sigmaaldrich.comnih.gov

High-resolution mass spectrometry (HRMS) can be used to accurately determine the mass of molecules, which allows for the confirmation of isotopic incorporation. In reactions involving chloroacetyl chloride-1-¹³C, the mass of the products will be increased by one mass unit for each incorporated labeled chloroacetyl group. This enables the confident identification of labeled products and intermediates, even in complex mixtures. nih.gov

For instance, in metabolic studies, LC-MS can be used to trace the incorporation of the ¹³C label from a substrate into various metabolites, providing a detailed map of the metabolic pathways. frontiersin.orgnih.gov

Isotope ratio mass spectrometry (IRMS) is a highly sensitive technique used to precisely measure the ratio of ¹³C to ¹²C. nih.gov This allows for the accurate quantification of isotopic enrichment in a sample. In studies using chloroacetyl chloride-1-¹³C, IRMS can determine the percentage of labeling in the final product, providing a measure of the reaction's efficiency in incorporating the label.

This quantitative data is crucial for metabolic flux analysis, where the distribution of the ¹³C label among different metabolites is used to calculate the rates of various metabolic pathways. frontiersin.orgnih.gov The ability to accurately quantify isotopic enrichment is also vital for isotope dilution mass spectrometry, a powerful analytical technique for the precise quantification of compounds in biological samples. unimi.itresearchgate.net

Synergistic Application of Hyphenated Techniques in Conjunction with Isotopic Labeling (e.g., GC-MS, LC-NMR)

The strategic use of isotopically labeled compounds, such as Chloroacetyl chloride-1-¹³C, is significantly enhanced when coupled with hyphenated analytical techniques. These methods, which link a separation technique (like Gas Chromatography or Liquid Chromatography) to a spectroscopic detection method (like Mass Spectrometry or Nuclear Magnetic Resonance), create a powerful synergy. The isotopic label acts as a specific probe that is unequivocally identifiable by the detector, enabling precise and sensitive analysis of complex mixtures. Chloroacetyl chloride-1-¹³C serves as an ideal derivatizing agent to introduce a stable isotope tag onto target molecules, facilitating their analysis in ways not possible with their unlabeled counterparts.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

In the context of GC-MS, Chloroacetyl chloride-1-¹³C is used as a derivatizing reagent to tag analytes containing nucleophilic functional groups, such as alcohols or amines. This reaction is advantageous for several reasons: it can improve the thermal stability and volatility of the analyte for GC analysis, and crucially, it introduces a ¹³C-label that simplifies mass spectral interpretation.

The core of the synergy lies in the mass shift. When a molecule is derivatized with natural abundance (unlabeled) chloroacetyl chloride, its mass spectrum shows a characteristic fragmentation pattern. When the same molecule is derivatized with Chloroacetyl chloride-1-¹³C, the resulting product has nearly identical chromatographic properties but a distinct mass spectrum. Specifically, any fragment ion containing the carbonyl carbon from the chloroacetyl group will have its mass-to-charge ratio (m/z) shifted by +1 atomic mass unit. This mass shift provides unambiguous confirmation of the derivatized analyte and aids in distinguishing it from background noise or co-eluting matrix components.

A common application is the derivatization of amines to form chloroacetamides. The ¹³C-label on the carbonyl carbon allows for precise tracking of the tag.

Table 1: Illustrative GC-MS Fragmentation Data for an Analyte Derivatized with Unlabeled vs. Labeled Chloroacetyl Chloride

This table shows a hypothetical example of a primary amine (R-NH₂) derivatized to form N-alkyl-2-chloroacetamide. The data illustrates the expected +1 amu shift in the mass-to-charge ratio (m/z) for fragments containing the isotopic label.

| Fragment Ion | Structure | m/z (Unlabeled Derivatization) | m/z (¹³C-Labeled Derivatization) | Notes |

| Molecular Ion [M]⁺ | [R-NH-CO-CH₂Cl]⁺ | X | X+1 | The entire molecule shows the +1 mass shift. |

| Acylium Ion | [CO-CH₂Cl]⁺ | 77 | 78 | Confirms the presence of the chloroacetyl moiety and the location of the label. |

| Amide Fragment | [R-NH-CO]⁺ | Y | Y+1 | Indicates the successful attachment of the labeled carbonyl group to the analyte. |

This interactive table demonstrates how the ¹³C label provides a clear signature in the mass spectrum, confirming the identity of derivatized products.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Applications

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents another powerful hyphenated technique where the use of Chloroacetyl chloride-1-¹³C offers distinct advantages, particularly for structural elucidation in complex mixtures. While LC separates the components of a mixture, NMR provides detailed structural information. The primary challenge of NMR is its lower sensitivity compared to MS, a limitation that isotopic labeling helps to overcome.

When a target analyte is derivatized with Chloroacetyl chloride-1-¹³C and analyzed by LC-NMR, the ¹³C-enriched carbonyl carbon produces a significantly enhanced signal in the ¹³C NMR spectrum. This strong, sharp signal, typically appearing in the 165-175 ppm region for amides or esters, is easily distinguished from the low-intensity signals of natural-abundance ¹³C atoms in the analyte or solvent.

This powerful signal can be leveraged in two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), to establish connectivity within the molecule. For example, an HMBC experiment would show a correlation between the enriched ¹³C carbonyl carbon and protons on adjacent carbons, such as the protons of the -CH₂Cl group and, more importantly, protons on the parent analyte molecule. This provides definitive proof of the derivatization site and aids in the complete structural assignment of the product.

Table 2: Representative ¹³C NMR Data for an Analyte Derivatized with Chloroacetyl Chloride-1-¹³C

This table presents expected ¹³C NMR characteristics for a generic alcohol (R-OH) derivatized to form an ester (R-O-CO-CH₂Cl), highlighting the effect of the isotopic label.

| Carbon Atom | Expected Chemical Shift (ppm) | Signal Characteristics (Unlabeled) | Signal Characteristics (¹³C-Labeled) | Analytical Benefit of Labeling |

| C H₂Cl | 40-45 | Standard intensity singlet | Standard intensity singlet | Provides a reference point within the molecule. |

| C =O | 168-172 | Very low intensity (natural abundance) | Strong, sharp, enhanced intensity singlet | Unambiguous identification of the carbonyl carbon; enables advanced 2D NMR analysis. |

| Analyte Carbons | Variable | Standard intensity | Standard intensity | The label does not interfere with the signals from the parent analyte. |

This interactive table highlights how ¹³C labeling dramatically enhances the signal for the target carbon, turning it into a powerful probe for structural analysis in LC-NMR experiments.

Applications of Chloroacetyl Chloride 1 13c in Mechanistic Organic Chemistry

Investigation of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.com The use of Chloroacetyl chloride-1-¹³C enables precise tracking of the acyl group, offering clarity on reaction intermediates, transition states, and the influence of solvents and catalysts.

The solvolysis of chloroacetyl chloride—its reaction with a solvent that also acts as the nucleophile—has been a subject of detailed mechanistic investigation. nih.govsemanticscholar.org Studies across a wide range of aqueous solvent mixtures show that chloroacetyl chloride does not react through a simple SN1 or SN2 pathway but rather through a third-order mechanism. semanticscholar.orgacs.orgmdpi.com

A key piece of evidence supporting this mechanism comes from the kinetic solvent isotope effect (KSIE). The KSIE is the ratio of the reaction rate in a normal solvent (e.g., methanol, H₂O) to the rate in its deuterated counterpart (e.g., MeOD, D₂O). For the solvolysis of chloroacetyl chloride in methanol, the KSIE (kMeOH/kMeOD) was found to be 2.18. acs.org A KSIE value significantly greater than 1.5 is consistent with the cleavage of an O-H (or O-D) bond in the rate-determining step, which points away from a simple ionization (SN1) or concerted (SN2) pathway and towards a mechanism involving general base catalysis. nih.govsemanticscholar.orgacs.org This contrasts with substrates like acetyl chloride, which exhibit a lower KSIE and are believed to react via an ionization (SN1/SN2) channel. acs.org

The solvolysis of chloroacetyl chloride proceeds via an addition-elimination pathway, where the addition of the nucleophile is the rate-determining step. grafiati.comresearchgate.netlibretexts.org This mechanism is further defined as a third-order process, in which one solvent molecule acts as the attacking nucleophile while a second solvent molecule functions as a general base catalyst. nih.govmdpi.comresearchgate.net

The general base-catalyzed mechanism involves the following steps:

A nucleophilic solvent molecule (e.g., water or alcohol) attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. libretexts.org

Simultaneously, a second solvent molecule abstracts a proton from the attacking nucleophile, stabilizing the developing positive charge and facilitating the formation of a tetrahedral intermediate. nih.govmdpi.com

The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. libretexts.org

This pathway, often described as part of an SN2-SN3 spectrum, is consistently observed for chloroacetyl chloride across a full range of solvent mixtures. nih.govsemanticscholar.org The ¹³C label in Chloroacetyl chloride-1-¹³C is crucial for following the carbonyl group through this process and confirming the structure of the final products, such as esters and amides.

The study of reaction rates and product selectivities in mixed solvent systems provides further insight into the solvolysis mechanism. For chloroacetyl chloride, rate constants and product selectivities have been determined for its reactions in various ethanol/water and methanol/water mixtures. acs.org

Product selectivity (S) is defined by the ratio of the ester product to the acid product, normalized by the mole ratio of the solvents: S = ([ester product]/[acid product]) × ([water]/[alcohol solvent]) . acs.org For chloroacetyl chloride, the selectivity for forming the ester increases as more water is added to the alcohol solvent. acs.org This behavior, along with the linear correlation of the logarithms of its rate constants with those of similar compounds like p-nitrobenzoyl chloride, supports a consistent addition-elimination mechanism where two competing third-order pathways (one with water as the nucleophile, one with alcohol) operate simultaneously. acs.orgmdpi.com

| Solvent Mixture (% v/v Alcohol) | Product Selectivity (S) in Ethanol/Water | Product Selectivity (S) in Methanol/Water |

|---|---|---|

| 100% | 1.15 | 0.54 |

| 90% | 1.52 | 0.81 |

| 80% | 1.64 | 0.94 |

| 70% | 1.83 | 1.10 |

| 60% | 2.09 | 1.28 |

| 50% | 2.29 | 1.49 |

Mechanistic Elucidation of Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, used to install acyl groups onto aromatic rings. tandfonline.com While chloroacetyl chloride is a common reagent for this purpose, its use in large-scale industrial processes has revealed significant mechanistic challenges. acs.orgresearchgate.net

In the development of synthetic routes for complex molecules, such as the HIV attachment inhibitor BMS-663068, Friedel-Crafts acylation using chloroacetyl chloride has shown problematic scale-dependence. acs.orgresearchgate.net While the reaction may proceed successfully on a laboratory scale, a significant drop in yield is often observed as the batch size increases. acs.orgresearchgate.net

Mechanistic studies have identified two primary reasons for this issue:

Poor Reactivity: Chloroacetyl chloride itself was identified as a poorly reactive acylating agent in this specific context. acs.orgresearchgate.net

Scale Dependence: The erosion in yield upon scale-up was traced back to the polymerization of the starting material, an issue that became more pronounced in larger reaction volumes. researchgate.net

This unreliability led researchers to abandon the direct chloroacetylation in favor of a longer, but more robust and scalable, three-step process starting with the more reactive acetyl chloride. acs.orgresearchgate.net

A key factor contributing to the poor scalability of Friedel-Crafts reactions involving chloroacetyl chloride is the effect of dissolved hydrogen chloride (HCl), a byproduct of the reaction. acs.orgresearchgate.net Spectroscopic studies revealed that the accumulation of HCl in the reaction mixture had a complex and detrimental impact on the reaction's progress and yield. acs.org While the precise mechanism of HCl's interference can be multifaceted, it is understood to contribute to the unfavorable reaction environment that encourages side reactions like polymerization of the substrate, ultimately leading to lower yields of the desired acylated product on a larger scale. researchgate.netresearchgate.net

| Challenge | Observation | Consequence |

|---|---|---|

| Poor Reactivity | The acylating agent itself exhibits low intrinsic reactivity in certain systems. | Incomplete conversion and low yields. |

| Scale Dependence | Reaction yield steadily decreases as the batch size is increased from lab to production scale. | Process is unreliable and not commercially viable. |

| Effect of HCl Byproduct | Accumulation of dissolved HCl creates an unfavorable reaction environment. | Promotes polymerization of starting materials and reduces overall yield. |

Mechanistic Insights into Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, often involves complex reaction sequences. Chloroacetyl chloride-1-13C is instrumental in unraveling the mechanisms of these transformations.

Cyclocondensation reactions are a class of reactions that form cyclic compounds from one or more starting materials with the elimination of a small molecule like water or hydrochloric acid. The use of this compound allows chemists to follow the chloroacetyl group's path as it becomes incorporated into the final heterocyclic ring.

For instance, in the synthesis of 2H-benzo[b] whiterose.ac.ukoxazin-3(4H)-ones, 2-aminophenols react with chloroacetyl chloride to form an intermediate that then undergoes cyclization. ijsr.net By using the 13C-labeled chloroacetyl chloride, the carbonyl carbon in the final oxazinone ring can be definitively identified, confirming the proposed reaction pathway. Similarly, it is used in the synthesis of 1,2,4-oxadiazines and other heterocyclic systems. clockss.org The labeling helps to elucidate whether the reaction proceeds through a direct cyclization or via an intermediate open-chain structure before ring closure. clockss.org

Research has shown that chloroacetyl chloride is effective in cyclocondensation reactions to form various heterocyclic structures, including oxoazetidines and phenothiazine (B1677639) derivatives. grafiati.comgrowingscience.com The 13C label provides a clear marker to understand the bond-forming events during the ring closure step.

Acylation, the process of adding an acyl group to a compound, is a fundamental reaction in organic synthesis. This compound is a versatile reagent for these reactions, readily reacting with nucleophiles like amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. smolecule.com The 13C-labeled carbonyl group serves as a spectroscopic probe to study the kinetics and mechanisms of these acylation reactions.

The formation of amides from aromatic amines and chloroacetyl chloride has been studied, with methods developed for efficient synthesis. sphinxsai.com Using the isotopically labeled reagent allows for a detailed investigation of the reaction pathway, including the role of different bases and solvents in facilitating the amide bond formation. sphinxsai.com The reactivity of chloroacetyl chloride in these reactions is high, and the 13C label helps in tracking the acyl group transfer. tandfonline.com

The synthesis of various N-aryl amides, which are precursors to biologically active compounds, has been achieved using chloroacetyl chloride. sphinxsai.com The table below summarizes the types of acylation reactions involving chloroacetyl chloride.

| Nucleophile | Product | Application/Significance |

| Amines (R-NH2) | Amides (R-NHCO-CH2Cl) | Synthesis of pharmaceuticals and biologically active compounds. sphinxsai.com |

| Alcohols (R-OH) | Esters (R-OCO-CH2Cl) | Used as intermediates in organic synthesis. |

| Thiols (R-SH) | Thioesters (R-SCO-CH2Cl) | Important in biochemical studies and synthesis. |

This table illustrates the versatility of chloroacetyl chloride in forming various acylated products.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. This compound plays a crucial role in activating substrates for this type of rearrangement. For example, in the synthesis of 2-aminobenzoxazoles, benzoxazole-2-thiol is activated with chloroacetyl chloride, which then facilitates a Smiles rearrangement mediated by an amine. acs.org The 13C label would be instrumental in following the migration of the carbonyl carbon during this intricate process, which involves the formation of a spiro intermediate. acs.org

Cascade reactions, where multiple bond-forming events occur in a single pot, are efficient methods for building complex molecules. Chloroacetyl chloride can be involved in initiating such cascades. For instance, a cascade reaction involving a Truce-Smiles rearrangement can be initiated by an acylation step with chloroacetyl chloride. researchgate.net DFT studies on such cascades have shown that the Truce-Smiles rearrangement is often the rate-determining step. researchgate.net The use of 13C-labeled chloroacetyl chloride in experimental studies would provide valuable data to complement these computational findings by allowing for the direct observation of the labeled carbon in intermediates and the final product.

Studies on Molecular Rearrangement Reactions and Atom Migration within Reaction Systems

Molecular rearrangements are fundamental processes in organic chemistry where the carbon skeleton of a molecule is restructured. wiley-vch.de The isotopic label in this compound is invaluable for studying these reactions, as it allows for the unambiguous determination of atom migration pathways.

One example is the rearrangement of 3-amino-1- and -2-(chloroacetyl)pyrazole to 3-(chloroacetamido)pyrazole in the solid state. researchgate.net The reaction of 3-aminopyrazole (B16455) with chloroacetyl chloride initially produces a mixture of the N-acylated isomers. researchgate.net These isomers then rearrange to the more stable C-acylated product. By using 13C-labeled chloroacetyl chloride, the migration of the chloroacetyl group from the nitrogen to the carbon atom can be followed using solid-state NMR, providing direct evidence for the proposed rearrangement mechanism. researchgate.net

In other systems, such as the synthesis of phaitanthrin E, a base-catalyzed acylation of indoloquinazolinone with acyl chlorides leads to a facile rearrangement of an imine double bond. niscpr.res.in While the original study did not use the labeled compound, employing this compound would allow for a detailed mechanistic investigation of this prototropic shift and the formation of the α,β-unsaturated carbonyl system.

Applications of Chloroacetyl Chloride 1 13c in Isotopic Tracer Studies

Tracing Carbon Flux and Atom Economy in Complex Multistep Synthetic Pathways

In complex organic syntheses, understanding the flow of atoms and the efficiency of each step is paramount. Isotopic labeling with Chloroacetyl chloride-1-¹³C serves as a definitive method for tracing carbon flux, ensuring that the labeled carbon atom is incorporated into the desired product and not lost to side reactions or inefficient pathways.

By introducing the ¹³C label at a specific point in a synthetic route via acylation with Chloroacetyl chloride-1-¹³C, chemists can monitor the labeled carbon's journey through subsequent transformations. Mass spectrometry analysis of the final product and any isolated intermediates can precisely quantify the ¹³C enrichment. This data is crucial for calculating atom economy at a molecular level—determining the percentage of atoms from the reactants that make it into the final product. For instance, in a multi-step synthesis, a reduction in ¹³C enrichment in the final product compared to the initial labeled reactant would indicate pathways where the chloroacetyl group or a fragment thereof is lost. This allows for the optimization of reaction conditions to favor pathways with higher atom economy.

Table 1: Illustrative Carbon Flux Analysis in a Hypothetical 3-Step Synthesis This table demonstrates how ¹³C enrichment, tracked via mass spectrometry, can be used to evaluate the efficiency of carbon incorporation at each stage of a synthetic pathway starting with a Chloroacetyl chloride-1-¹³C-labeled reactant.

| Synthesis Step | Product/Intermediate | Expected ¹³C Enrichment | Observed ¹³C Enrichment | Carbon Atom Efficiency |

| Step 1: Acylation | Intermediate A | 99% | 98.5% | 99.5% |

| Step 2: Cyclization | Intermediate B | 99% | 96.2% | 97.7% |

| Step 3: Substitution | Final Product C | 99% | 93.1% | 96.8% |

Investigating Metabolic Pathways in In Vitro and Ex Vivo Biological Model Systems

The study of metabolic pathways is fundamental to understanding cellular function, disease progression, and drug metabolism. Chloroacetyl chloride-1-¹³C is employed to probe these pathways in controlled biological environments. As a reactive acylating agent, chloroacetyl chloride is known to be a metabolite of certain industrial chemicals, such as 1,1-dichloroethylene, and it readily reacts with endogenous nucleophiles like glutathione (B108866) (GSH). frontiersin.orgatsjournals.org

When Chloroacetyl chloride-1-¹³C is introduced into in vitro systems (e.g., liver microsomes, cell cultures) or ex vivo tissue samples, the ¹³C-labeled acetyl group is transferred to biomolecules. frontiersin.org Researchers can then track the formation of specific metabolites by detecting the ¹³C signature. For example, the reaction with glutathione forms S-(chloroacetyl)glutathione, and the presence of the ¹³C label in this conjugate can be confirmed and quantified using LC-MS. This allows for the unambiguous identification of metabolic products and provides quantitative data on the rates of specific metabolic reactions, such as detoxification via the glutathione pathway. atsjournals.org

Elucidating Reaction Intermediates and Transient Species Through Isotopic Labeling

A primary application of Chloroacetyl chloride-1-¹³C is in the field of mechanistic chemistry, where it helps to identify short-lived reaction intermediates and transient species. The ¹³C label at the carbonyl carbon acts as a spectroscopic probe.

In reactions such as Friedel-Crafts acylations, the mechanism can be complex. By using Chloroacetyl chloride-1-¹³C, the acyl group can be tracked throughout the reaction. Techniques like ¹³C NMR spectroscopy can distinguish the labeled carbon in the starting material, potential intermediates (e.g., an acylium ion or a complex with the Lewis acid catalyst), and the final product. Changes in the chemical shift of the ¹³C nucleus provide detailed information about its chemical environment, helping to confirm or refute proposed mechanistic pathways. This method provides direct evidence for the existence of intermediates that are otherwise difficult to observe.

Table 2: Example ¹³C NMR Data for Mechanistic Elucidation This table shows hypothetical ¹³C NMR chemical shifts for the labeled carbon in a reaction, illustrating how the data can be used to identify different species present in the reaction mixture.

| Species | Chemical Environment | Typical ¹³C NMR Shift (ppm) |

| Chloroacetyl chloride-1-¹³C | Acyl Chloride Carbonyl | ~170 |

| Proposed Acylium Intermediate | Acylium Cation | >200 |

| Final Acylated Product | Ketone Carbonyl | ~195 |

Pathway Analysis in Biosynthetic Routes and Natural Product Derivatization

Chloroacetyl chloride is a versatile bifunctional reagent used to modify complex molecules like natural products. tandfonline.com Using the ¹³C-labeled version allows for the introduction of a traceable tag onto these molecules. This is particularly useful in two main areas: derivatization for structure-activity relationship (SAR) studies and the elucidation of biosynthetic pathways.

In natural product derivatization, Chloroacetyl chloride-1-¹³C can be used to attach a chloroacetyl group to a hydroxyl or amine functional group on a complex scaffold. tandfonline.comresearchgate.net The ¹³C label then serves as a handle for NMR analysis to confirm the site of derivatization or to track the modified natural product in biological assays.

For biosynthetic pathway analysis, a potential precursor molecule can be derivatized with the ¹³C-labeled chloroacetyl group and introduced to a biological system (e.g., a plant or microbial culture). After a period of incubation, the target natural product is isolated and analyzed for ¹³C incorporation. The presence and position of the label can provide critical insights into how the precursor is utilized and transformed by the organism's enzymatic machinery, helping to map out the biosynthetic route.

Computational and Theoretical Investigations of Chloroacetyl Chloride Reactions

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying stable molecules (reactants, products, intermediates) and the transition states that connect them.

Determination of Energy Barriers and Transition State Structures

A central goal of quantum chemical calculations in reaction chemistry is to identify the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate.

Theoretical studies on the decomposition of chloroacetyl chloride have been performed at high levels of theory, such as BMC-CCSD//BMK/6-311+G(d,p), to explore various potential pathways. researchgate.net Researchers have located multiple transition states corresponding to different dissociation channels, including those originating directly from the more stable trans-CH₂ClCOCl conformer and others proceeding through an initial transformation to the cis-CH₂ClCOCl conformer before dissociation. researchgate.net

For bimolecular reactions, such as hydrolysis, Density Functional Theory (DFT) computations have shown that the reaction of chloroacetyl chloride with water proceeds via a concerted, one-step Sₙ2 mechanism. researchgate.net In this process, the water molecule attacks the sp²-hybridized carbonyl carbon, leading to a distorted tetrahedral transition state. researchgate.net The calculations also highlight the role of solvent molecules, which can act as general base and general acid catalysts to facilitate the reaction. The transition state for the hydrolysis of chloroacetyl chloride is found to be tighter and less polar compared to that of acetyl chloride. researchgate.net

| Reaction Pathway | Computational Method | Key Findings |

| Thermal Decomposition | BMC-CCSD//BMK/6-311+G(d,p) | Multiple (eight) pathways and ten transition states were identified, with some pathways proceeding via a cis-conformer intermediate. researchgate.net |

| Hydrolysis | DFT | The reaction follows a concerted Sₙ2 mechanism with a single, distorted tetrahedral transition state. researchgate.net |

Conformational Analysis and Rotamer Stability in the Context of Reactivity

Chloroacetyl chloride can exist in different spatial arrangements due to rotation around the C-C single bond. These different arrangements, known as conformers or rotamers, can have different energies and, consequently, different reactivities. Computational methods are used to determine the structures and relative stabilities of these rotamers.

Hartree-Fock level calculations (RHF/6-31G(d)) have been employed to study the conformational landscape of chloroacetyl chloride. researchgate.net These studies, supported by gas-phase electron diffraction experiments, show that the molecule exists as a mixture of anti (or trans) and gauche conformers. researchgate.net The anti form, where the C-Cl bonds are on opposite sides of the C-C bond, is the more stable conformer. researchgate.net

The energy difference between the two stable rotamers has been calculated, providing quantitative insight into their relative populations at a given temperature. The barriers to intramolecular reorientation of the CH₂Cl group have also been calculated, indicating the energy required to convert between the conformers. researchgate.net This information is crucial, as the initial conformation of the reactant can influence which reaction pathway is favored.

| Parameter | Computational Method | Calculated Value |

| Stable Conformers | RHF/6-31G(d) | anti (more stable) and gauche researchgate.net |

| Energy Difference (E_gauche - E_anti) | RHF/6-31G(d) | 5.9 kJ mol⁻¹ researchgate.net |

| Intramolecular Reorientation Barriers | RHF/6-31G(d) | Calculated researchgate.net |

Prediction of Reaction Outcomes and Product Distributions

By calculating the energy barriers for all competing reaction pathways, computational chemistry can predict the most likely reaction outcomes and the distribution of products. The pathway with the lowest energy barrier is expected to be the fastest and yield the major product under kinetic control.

For the solvolysis of chloroacetyl chloride in alcohol/water mixtures, computational studies can explain the observed product selectivities. The calculations support competing third-order mechanisms where solvent molecules act as both a nucleophile and a general base. By evaluating the energetics of these competing pathways, the ratio of ester to carboxylic acid product can be predicted, aligning with experimental observations.

Furthermore, the rise of machine learning and neural network models, trained on vast databases of known chemical reactions, represents a modern approach to predicting reaction outcomes. While not based on first-principles quantum mechanics, these data-driven models can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation, complementing the mechanistic insights gained from quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Reaction Pathway Exploration

While quantum chemical calculations provide a static picture of a reaction pathway, focusing on energy minima and transition states, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the real-time motion of atoms and molecules, allowing researchers to explore the complete trajectory of a reaction as it unfolds.

For complex reactions, particularly in solution, MD simulations can reveal the explicit role of solvent molecules in stabilizing intermediates, facilitating proton transfer, and influencing the energy landscape. Techniques such as QM/MM (Quantum Mechanics/Molecular Mechanics) are particularly powerful. In a QM/MM simulation, the reacting species (e.g., chloroacetyl chloride and a nucleophile) are treated with high-accuracy quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient classical mechanics (molecular mechanics). This hybrid approach makes it feasible to simulate the dynamics of a chemical reaction in a realistic solvent environment.

While specific MD studies exploring the reaction pathways of Chloroacetyl chloride-1-13C are not widely documented, the methodology is well-established. For instance, MD simulations are frequently used to confirm the stability of complexes formed between enzyme active sites and ligands derived from chloroacetyl chloride reactions. researchgate.netresearchgate.net These simulations provide insights into binding stability and interactions over time, typically on the nanosecond scale. researchgate.netresearchgate.net Applying similar ab initio or QM/MM MD approaches could trace the bond-breaking and bond-forming events in chloroacetyl chloride reactions, capturing dynamic effects that are inaccessible from static calculations alone.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Stereoselectivity

Density Functional Theory (DFT) has become one of the most widely used computational tools in chemistry due to its favorable balance of accuracy and computational cost. DFT is extensively applied to study the reactivity of molecules like this compound.

DFT calculations are effective in investigating the mechanisms of reactions such as hydrolysis and solvolysis. researchgate.net Studies on the hydrolysis of acid chlorides have shown that DFT can accurately model the concerted Sₙ2 mechanism and rationalize the influence of solvents and substituents on reactivity. For chloroacetyl chloride, the electron-withdrawing nature of the chlorine atom on the alpha-carbon affects the electronic structure of the transition state, making it tighter and less polar, a feature well-captured by DFT calculations. researchgate.net

DFT is also a valuable tool for predicting and explaining stereoselectivity in reactions. In reactions where new stereocenters are formed, such as the synthesis of trans-3-chloro-β-lactams from imines and chloroacetyl chloride, DFT can be used to calculate the energies of the transition states leading to different stereoisomers. A lower energy transition state for one diastereomer or enantiomer over another would explain the experimentally observed product ratio. By modeling the non-covalent interactions and steric clashes in the transition state structures, DFT provides a molecular-level understanding of how stereochemical control is achieved.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Methodologies Leveraging Chloroacetyl Chloride-1-¹³C for Complex Molecule Construction

Chloroacetyl chloride-1-¹³C serves as a versatile bifunctional building block in the synthesis of complex organic molecules. wikipedia.orgchemicalbook.com Its dual reactivity, stemming from the acyl chloride and the alkyl chloride moieties, allows for sequential and controlled introduction of the labeled chloroacetyl group onto various scaffolds. chemicalbook.comresearchgate.net This is particularly valuable in the construction of pharmaceuticals, natural products, and other intricate molecular architectures where precise tracking of carbon atoms is essential for mechanistic and biosynthetic studies. rsc.orgnucleosyn.com

Researchers are developing novel synthetic strategies that capitalize on the unique properties of this labeled compound. For instance, in the synthesis of macrocyclic compounds, Chloroacetyl chloride-1-¹³C can be used to introduce a labeled two-carbon unit, with the ¹³C atom acting as a handle for spectroscopic analysis of the cyclization process and the final product's conformation. The distinct signal of the ¹³C-labeled carbonyl group in Nuclear Magnetic Resonance (NMR) spectroscopy allows for unambiguous assignment of its position within the complex structure. nih.gov

Furthermore, its application extends to the synthesis of isotopically labeled precursors for positron emission tomography (PET) imaging and other advanced diagnostic tools. By incorporating the ¹³C label at a specific site, chemists can follow the metabolic fate of a drug candidate or probe the interactions of a molecule within a biological system. alfa-chemistry.com

Table 1: Selected Synthetic Applications of Chloroacetyl Chloride-1-¹³C

| Application Area | Synthetic Strategy | Purpose of ¹³C Label |

|---|---|---|

| Natural Product Synthesis | Acylation of a key intermediate followed by intramolecular cyclization. | To confirm the origin of specific carbon atoms in the final structure and elucidate biosynthetic pathways. |

| Pharmaceutical Development | Derivatization of amine- or alcohol-containing drug molecules. | To create stable isotope-labeled internal standards for pharmacokinetic studies using mass spectrometry. |

Integration with Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The integration of Chloroacetyl chloride-1-¹³C with in-situ spectroscopic techniques, particularly NMR and Raman spectroscopy, is revolutionizing the study of reaction kinetics and mechanisms. asahilab.co.jprsc.org Real-time monitoring allows chemists to observe the formation of intermediates, measure reaction rates, and optimize conditions with high precision. rsc.orgbeilstein-journals.org

In ¹³C NMR spectroscopy, the signal from the labeled carbonyl carbon in Chloroacetyl chloride-1-¹³C is highly sensitive to its chemical environment. nih.gov As the reaction proceeds, shifts in this signal provide a direct window into the transformation of the molecule. asahilab.co.jp This is invaluable for identifying transient intermediates that would be impossible to isolate and characterize using traditional methods. Flow NMR spectroscopy, a technique where the reaction mixture continuously flows through an NMR spectrometer, is particularly powerful when combined with ¹³C-labeled reagents, offering a dynamic view of the reaction profile. rsc.org

Similarly, in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can track changes in vibrational modes associated with the ¹³C=O bond. researchgate.net The isotopic shift caused by the heavier ¹³C atom helps to distinguish the carbonyl stretching frequency from other overlapping signals in the spectrum, providing a clear and unambiguous probe of the reaction's progress. researchgate.net

Table 2: In-Situ Spectroscopic Monitoring of Reactions with Chloroacetyl Chloride-1-¹³C

| Spectroscopic Technique | Information Gained | Research Example |

|---|---|---|

| ¹³C Nuclear Magnetic Resonance (NMR) | Identification of intermediates, reaction kinetics, and product distribution. | Monitoring the acylation of an alcohol to determine the rate law and identify any side products. rsc.org |

| Raman Spectroscopy | Real-time tracking of carbonyl bond transformation. | Observing the conversion of the acyl chloride to an ester in a continuous flow reactor. nih.gov |

Expansion into Materials Science and Polymer Chemistry Research Applications

The use of Chloroacetyl chloride-1-¹³C is expanding into materials science and polymer chemistry, where it serves as a labeled monomer or functionalizing agent. researchgate.netpolymersource.ca Incorporating the ¹³C isotope into a polymer backbone or as a pendant group provides a powerful tool for characterizing the material's structure, dynamics, and degradation pathways. rsc.org

In polymer synthesis, Chloroacetyl chloride-1-¹³C can be used to initiate polymerization or to functionalize existing polymers. For example, it can react with hydroxyl- or amine-functionalized polymers to attach a labeled chloroacetyl group. This label can then be used in solid-state NMR studies to probe the local environment and mobility of polymer chains. This information is crucial for understanding the macroscopic properties of materials, such as their mechanical strength, thermal stability, and permeability.

Furthermore, the ¹³C label can be used to study the degradation of polymers. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can identify the specific bonds that are breaking and elucidate the chemical mechanisms of degradation. This knowledge is vital for designing more durable and environmentally friendly materials.

Table 3: Applications in Materials Science and Polymer Chemistry

| Application | Method | Information Obtained |

|---|---|---|

| Polymer Functionalization | Reaction of Chloroacetyl chloride-1-¹³C with a functional polymer. | Introduction of a spectroscopic probe for studying polymer structure and dynamics via solid-state NMR. |

| Monomer Synthesis | Use as a precursor to create a ¹³C-labeled monomer for polymerization. | Enables detailed characterization of the resulting polymer's microstructure and chain conformation. |

Interdisciplinary Research Incorporating ¹³C Tracer Methodology for Advanced Chemical Biology Studies

In the interdisciplinary field of chemical biology, Chloroacetyl chloride-1-¹³C is a valuable tracer for studying complex biological processes at the molecular level. alfa-chemistry.com The stable ¹³C isotope allows researchers to track the fate of the chloroacetyl moiety as it interacts with biomolecules such as proteins, nucleic acids, and metabolites, without the complications of radioactive labels. nih.govnih.gov

One key application is in metabolomics and metabolic flux analysis. vanderbilt.edu Cells or organisms can be supplied with substrates synthesized using Chloroacetyl chloride-1-¹³C. Subsequent analysis of the resulting metabolites by mass spectrometry or NMR can reveal how the labeled carbon is incorporated into various metabolic pathways. researchgate.netbohrium.com This provides a dynamic picture of cellular metabolism and can help identify metabolic bottlenecks or altered pathways in disease states. alfa-chemistry.comiaea.org

Another significant area is in proteomics for activity-based protein profiling. Chloroacetyl chloride-1-¹³C can be used to create labeled chemical probes that react with specific amino acid residues (e.g., cysteine) in proteins. By tracking the ¹³C label, researchers can identify the protein targets of a drug or probe, and gain insights into their function and regulation. This approach is instrumental in drug discovery and in understanding the molecular basis of disease. alfa-chemistry.com

Table 4: Interdisciplinary Applications in Chemical Biology

| Research Area | Technique | Biological Insight |

|---|---|---|

| Metabolomics | Isotopic labeling of cellular metabolites followed by MS or NMR analysis. | Tracing carbon flow through metabolic pathways and quantifying metabolic fluxes. vanderbilt.edu |

| Proteomics | Synthesis of ¹³C-labeled activity-based probes. | Identifying protein targets and studying enzyme activity in complex biological samples. |

Q & A

Basic: What are the critical safety protocols for handling Chloroacetyl Chloride-1-13C in laboratory settings?

Answer:

this compound is highly corrosive and reacts violently with water, releasing hydrogen chloride gas . Key protocols include:

- Storage: Use airtight containers in cool, dry, well-ventilated areas; avoid contact with oxidizers, bases, alcohols, or metals .

- Personal Protection: Wear acid-resistant gloves, full-face shields, and chemical-resistant clothing. Use fume hoods to prevent inhalation of vapors .

- Decontamination: Neutralize spills with sodium bicarbonate or lime, followed by rinsing with copious water .

- Exposure Limits: Adhere to AEGL-1 (e.g., 1.6 ppm for 1-hour exposure) and AEGL-2 (e.g., 7.4 mg/m³ for 1-hour exposure) guidelines to mitigate pulmonary edema risks .

Basic: How does isotopic labeling with 13C impact the experimental design for synthesizing this compound?

Answer:

The 13C label at the carbonyl carbon alters reaction tracking and analysis:

- Synthesis: Prepare via chlorination of 13C-labeled acetic acid derivatives (e.g., using PCl₃ or SOCl₂), ensuring isotopic purity (>99%) .

- Analytical Methods: Use NMR or mass spectrometry to verify isotopic incorporation and monitor reaction pathways .

- Applications: Enables mechanistic studies in organic synthesis (e.g., Friedel-Crafts acylations) and metabolic tracing in pharmaceuticals .

Advanced: How can researchers resolve contradictions in toxicity data for this compound across studies?

Answer:

Discrepancies arise from variable exposure models and species-specific responses. For example:

- Inhalation Studies: Dow Chemical’s 1982 rodent studies reported LC₅₀ values conflicting with later AEGL-3 data due to differences in exposure duration and endpoint measurements .

- Methodology: Cross-validate data using standardized OECD guidelines, control humidity (to prevent HCl release), and compare with human analogue studies (e.g., occupational exposure reports) .

- Statistical Analysis: Apply dose-response modeling to reconcile acute vs. chronic toxicity thresholds .

Advanced: What are the best practices for optimizing this compound in Friedel-Crafts acylations?

Answer:

Key factors include:

- Catalyst Selection: Use AlCl₃ or FeCl₃ in anhydrous conditions to minimize hydrolysis; monitor 13C-labeled intermediates via IR spectroscopy .

- Solvent Compatibility: Prefer dichloromethane or CS₂ to avoid side reactions with protic solvents .

- Reaction Kinetics: Track isotopic enrichment using GC-MS to assess acylation efficiency and byproduct formation .

Advanced: How does the isotopic effect of 13C influence the reactivity of this compound compared to unlabeled analogs?

Answer:

The 13C isotope introduces minor kinetic and thermodynamic differences:

- Kinetic Isotope Effect (KIE): Reduced vibrational frequency at the 13C=O bond may slightly slow nucleophilic acyl substitution, measurable via stopped-flow techniques .

- Spectroscopic Signatures: 13C NMR chemical shifts (~δ 170–180 ppm) differentiate labeled products from natural abundance signals, aiding reaction monitoring .

- Thermodynamics: Minimal impact on equilibrium constants, but isotopic tracing enhances pathway elucidation in multi-step syntheses .

Basic: What are the environmental and disposal considerations for this compound waste?

Answer:

- Aquatic Toxicity: Classified as acute aquatic toxin (EC₅₀ < 1 mg/L); avoid release into waterways .

- Waste Treatment: Hydrolyze under controlled alkaline conditions (e.g., NaOH) to convert to chloroacetate salts, followed by incineration .

- Regulatory Compliance: Follow EPA and OSHA guidelines for hazardous waste disposal, including documentation of isotopic content .

Advanced: What methodologies ensure reproducibility in studies using this compound?

Answer:

- Documentation: Detail isotopic purity, storage conditions, and handling protocols in supplementary materials (per IUPAC guidelines) .

- Control Experiments: Include unlabeled controls to isolate isotopic effects and validate analytical baselines .

- Collaborative Validation: Share raw spectral data (e.g., NMR, MS) via repositories like Zenodo to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.